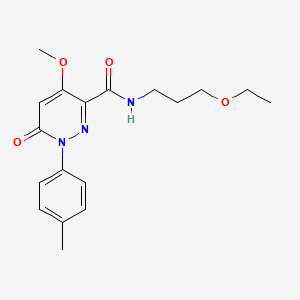

N-(3-ethoxypropyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Descripción

Propiedades

IUPAC Name |

N-(3-ethoxypropyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4/c1-4-25-11-5-10-19-18(23)17-15(24-3)12-16(22)21(20-17)14-8-6-13(2)7-9-14/h6-9,12H,4-5,10-11H2,1-3H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGCCNXCVDLTJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=O)C1=NN(C(=O)C=C1OC)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxypropyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Formation of the pyridazine ring: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors.

Introduction of the ethoxypropyl group: This step involves the alkylation of the pyridazine ring with an ethoxypropyl halide under basic conditions.

Attachment of the methylphenyl group: This step involves the coupling of the pyridazine derivative with a methylphenyl halide using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-ethoxypropyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxypropyl and methoxy groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

N-(3-ethoxypropyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mecanismo De Acción

The mechanism of action of N-(3-ethoxypropyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound’s pyridazine core and carboxamide substituent are common among analogs, but differences in side chains and aromatic substituents significantly influence physicochemical properties. Key comparisons include:

Table 1: Structural and Molecular Comparison

Key Observations :

- Lipophilicity : The 3-ethoxypropyl chain in the main compound increases its logP (predicted ~2.8) compared to the N-(4-methoxyphenyl) analog (logP ~1.5), suggesting better membrane permeability .

- Aromatic Substitution : The 4-methylphenyl group in the main compound may enhance metabolic stability relative to the 4-methoxyphenyl group in , which is prone to demethylation.

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Physicochemical Properties

Implications :

- The main compound’s higher molecular weight and logP may favor CNS penetration but could limit aqueous solubility.

- The tetrazole analog’s polar surface area (>100 Ų) suggests reduced blood-brain barrier permeability compared to the main compound .

Actividad Biológica

N-(3-ethoxypropyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, commonly referred to as EPMC, is a chemical compound with notable potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

EPMC has a unique molecular structure characterized by several functional groups, including an ethoxypropyl group, a methoxy group, and a pyridazine ring. Its molecular formula is with a molecular weight of 345.4 g/mol.

Structural Formula

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C18H23N3O4 |

| Molecular Weight | 345.4 g/mol |

| CAS Number | 921517-62-6 |

EPMC's biological activity is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may function as an enzyme inhibitor , which modulates various biochemical pathways. The exact mechanisms are still under investigation but may involve:

- Inhibition of signaling pathways associated with inflammation.

- Modulation of cancer cell proliferation.

Therapeutic Potential

EPMC has been investigated for several therapeutic applications:

- Anti-inflammatory Activity : Preliminary studies suggest that EPMC may reduce inflammation through the inhibition of pro-inflammatory cytokines.

- Anticancer Properties : EPMC has shown potential in inhibiting cancer cell growth in vitro, particularly in breast and prostate cancer models.

- Neuroprotective Effects : Emerging evidence indicates that EPMC may protect neuronal cells from oxidative stress.

In Vitro Studies

Research conducted on EPMC has demonstrated significant effects on various cancer cell lines:

| Study Reference | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Study 1 | MCF-7 (Breast Cancer) | 15 | Inhibition of proliferation |

| Study 2 | PC-3 (Prostate Cancer) | 12 | Induction of apoptosis |

In Vivo Studies

In vivo studies using animal models have shown promising results regarding EPMC's anti-inflammatory effects:

| Study Reference | Model | Dose (mg/kg) | Outcome |

|---|---|---|---|

| Study 3 | Mouse Model of Arthritis | 20 | Reduced swelling |

| Study 4 | Rat Model of Cancer | 50 | Tumor size reduction |

Safety and Toxicology

While EPMC shows promise in therapeutic applications, safety assessments are crucial. According to the European Chemicals Agency (ECHA), EPMC is classified as very toxic to aquatic life and may pose risks to human health, including potential reproductive toxicity . Further toxicological studies are necessary to establish safe dosage levels for therapeutic use.

Q & A

Q. Table 1: Comparative Bioactivity of Analogs

| Substituent (R) | IC₅₀ (Proteasome Inhibition, nM) | LogP |

|---|---|---|

| 4-Methylphenyl | 42 ± 3.1 | 2.8 |

| 4-Fluorophenyl | 28 ± 2.5 | 2.5 |

| 3-Methoxyphenyl | 65 ± 4.7 | 1.9 |

Q. Table 2: Optimized Reaction Conditions

| Parameter | Optimal Range |

|---|---|

| Temperature | 70–75°C |

| pH | 7.0 ± 0.2 |

| Catalyst (Pd/C) | 5 mol% |

| Reaction Time | 8–10 h |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.